molecular formula C12H24N2O3 B1141715 Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 1312784-58-9

Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate

Numéro de catalogue: B1141715
Numéro CAS: 1312784-58-9
Poids moléculaire: 244.33056
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H24N2O3 and its molecular weight is 244.33056. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate (TBHEP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13H21N3O3
CAS Number: 89151-44-0
Molecular Weight: 253.33 g/mol

The structure of TBHEP consists of a piperidine ring substituted with a tert-butyl group, an amino group, and a hydroxyethyl side chain. This configuration contributes to its biological activity, particularly in the context of drug development.

TBHEP has been studied for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds are designed to induce targeted protein degradation, which is a promising strategy in treating various diseases, including cancer and neurodegenerative disorders. The incorporation of TBHEP into PROTACs can enhance the 3D orientation of the degrader, optimizing its interaction with target proteins and improving overall efficacy .

In Vitro Studies

  • Neuroprotective Effects:
    • TBHEP has demonstrated protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides in astrocytes. In vitro studies showed that TBHEP could improve cell viability in the presence of Aβ, suggesting its potential role in Alzheimer's disease treatment .
    • The compound exhibited moderate inhibition of β-secretase and acetylcholinesterase activities, which are crucial in the pathophysiology of Alzheimer's disease. Specifically, it showed an IC50 value of 15.4 nM for β-secretase inhibition .
  • Cytokine Modulation:
    • TBHEP treatment resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to Aβ, indicating its potential anti-inflammatory properties .

In Vivo Studies

In animal models, TBHEP was assessed for its ability to mitigate cognitive decline associated with scopolamine-induced memory impairment. Though it showed some protective effects, the results were not statistically significant compared to established treatments like galantamine. This suggests that while TBHEP may have neuroprotective properties, further optimization is needed to enhance its bioavailability and efficacy in vivo .

Case Study 1: Alzheimer’s Disease Model

In a study involving rats treated with scopolamine to induce cognitive impairment, TBHEP was administered alongside Aβ peptides. The results indicated that TBHEP improved cell viability by approximately 20% compared to untreated controls but did not reach statistical significance when compared to other treatments .

Case Study 2: PROTAC Development

TBHEP was incorporated into a PROTAC targeting a specific oncogenic protein. The resulting compound demonstrated enhanced degradation efficiency and specificity towards the target protein compared to traditional inhibitors, highlighting TBHEP's utility as a linker in targeted therapy applications .

Summary Table of Biological Activities

Activity TypeObservationsReference
NeuroprotectionImproved cell viability against Aβ toxicity
Enzyme Inhibitionβ-secretase IC50 = 15.4 nM
Cytokine ReductionDecreased TNF-α and IL-6 levels
PROTAC Linker EfficacyEnhanced target protein degradation

Applications De Recherche Scientifique

Targeted Protein Degradation

One of the primary applications of tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that can selectively induce the degradation of target proteins within cells. The compound serves as a semi-flexible linker , which is crucial for optimizing the orientation and conformation of the degrader, thereby enhancing its efficacy in forming ternary complexes with target proteins and E3 ligases .

Structure-Activity Relationship Studies

Research involving this compound has also focused on structure-activity relationship (SAR) studies . By modifying various components of the molecule, researchers can explore how changes affect biological activity, potency, and selectivity against specific targets. For instance, variations in the piperidine ring or the introduction of different substituents can lead to compounds with enhanced therapeutic profiles .

Synthesis and Derivatives

The synthesis of this compound has been documented through various methodologies that yield derivatives with different functional groups. These derivatives can possess unique properties that may be exploited for specific applications in drug discovery .

Derivative Yield (%) Synthesis Conditions
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate62%Reaction with sodium hydride in DMF
tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate60%Reaction with potassium tert-butoxide in DMSO
tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate62%Reaction with bromo compound in ether

Potential Therapeutic Applications

Due to its structural features, this compound may have potential therapeutic applications beyond targeted protein degradation. Its ability to modulate protein levels could be beneficial in treating diseases characterized by protein misfolding or overexpression, such as certain cancers and neurodegenerative disorders .

Propriétés

IUPAC Name

tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-7-4-12(13,5-8-14)6-9-15/h15H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBYEYHPFWQATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.